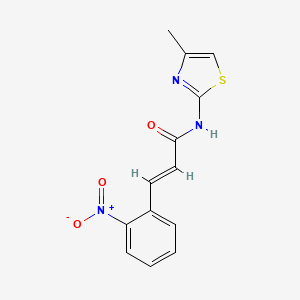
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide, also known as MTA-NPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In materials science, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications in the development of organic electronic devices.
作用機序
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide exerts its effects through multiple mechanisms. In cancer cells, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide induces apoptosis by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In neurons, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide protects against oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In organic electronic devices, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide acts as a semiconducting material, allowing for the flow of electrical current.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide inhibits cell growth and induces apoptosis. In neurons, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide protects against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In organic electronic devices, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide acts as a semiconducting material, allowing for the flow of electrical current.
実験室実験の利点と制限
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its neuroprotective effects in neurons. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
将来の方向性
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide. One area of research is the development of N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide as a potential cancer therapy. Another area of research is the exploration of N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide's neuroprotective effects in the context of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide and its potential applications in materials science.
合成法
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide can be synthesized using a two-step reaction process. The first step involves the synthesis of 4-methyl-1,3-thiazol-2-amine, which can be achieved by reacting 4-methyl-1,3-thiazol-2-carboxylic acid with thionyl chloride, followed by reaction with ammonia. The second step involves the reaction of 4-methyl-1,3-thiazol-2-amine with 3-(2-nitrophenyl)acryloyl chloride to produce N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide.
特性
IUPAC Name |
(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9-8-20-13(14-9)15-12(17)7-6-10-4-2-3-5-11(10)16(18)19/h2-8H,1H3,(H,14,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQYBIAWGXHYAZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

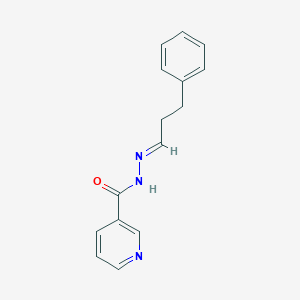
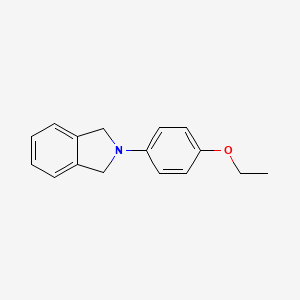

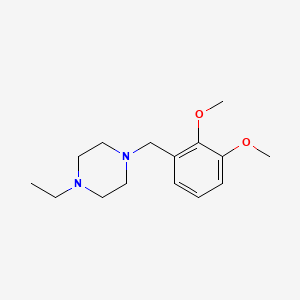
![6-methyl-5-phenyl-4-[(2-phenylethyl)amino]-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5719491.png)
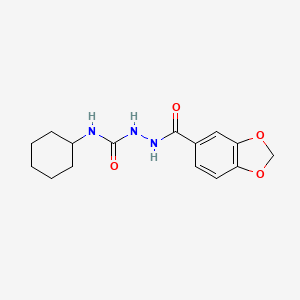
![N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)
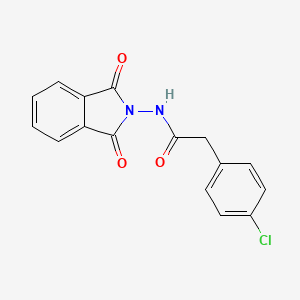
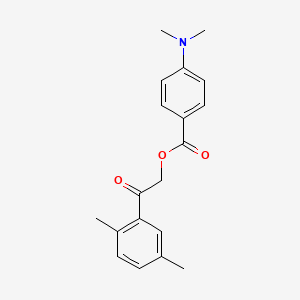

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)
![3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5719556.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)